(R)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol
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Overview
Description
®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a chiral compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production of ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield various alcohol derivatives.
Scientific Research Applications
®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on biological systems.
Industrial Applications: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol group.
1-(2-(Pyrrolidin-1-yl)phenyl)ethane: A related compound without the hydroxyl group.
Uniqueness
®-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds
Biological Activity
(R)-1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrrolidine ring attached to a phenolic structure, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
The molecular formula of this compound is C13H17N, with a molecular weight of approximately 201.27 g/mol. The presence of the hydroxyl group distinguishes it from similar compounds, potentially altering its biological activity profile.
Research indicates that compounds with similar structures can modulate neurotransmitter systems, which is crucial for treating neurodegenerative diseases and psychiatric disorders. The hydroxyl functionality may enhance binding affinity to specific receptors and enzymes, leading to various pharmacological effects.
Biological Activity Profiles
The biological activities of this compound have been explored in several studies, focusing on its interactions with neurotransmitter systems and enzyme inhibition.
Neurotransmitter Interaction
Studies suggest that this compound may act as an inhibitor of dopamine and norepinephrine transporters. For example, analogs of pyrrolidine derivatives have shown significant inhibition of monoamine uptake, indicating potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. It has been shown to modulate inflammatory pathways by acting as a cyclooxygenase inhibitor, which is essential for developing anti-inflammatory drugs .
Comparative Biological Activities
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Pyrrolidin-1-yl)ethanamine | Lacks the phenyl group | Simpler structure; primarily an amine |
1-[2-(Hydroxyphenyl)]ethanone | Contains a hydroxyl group | Exhibits different reactivity due to hydroxyl group |
This compound | Contains an alcohol instead of ketone | Different biological activity profile due to hydroxyl functionality |
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrrolidine derivatives:
- Neuropharmacological Studies : Research has demonstrated that pyrrolidine derivatives exhibit significant activity against various receptors related to mood regulation. For instance, certain analogs showed high potency in inhibiting serotonin transporters while being selective for dopamine receptors .
- Anti-inflammatory Research : The compound's ability to inhibit cyclooxygenase enzymes suggests its potential in treating inflammatory diseases. A study indicated that related compounds reduced inflammation markers in vitro, supporting their therapeutic applications .
- Anticancer Activity : Some derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation. For example, compounds derived from pyrrolidine structures were effective against liver hepatocellular carcinoma cells .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R)-1-(2-pyrrolidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3/t10-/m1/s1 |
InChI Key |
AEZJRQBMPLDLMX-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N2CCCC2)O |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCC2)O |
Origin of Product |
United States |
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